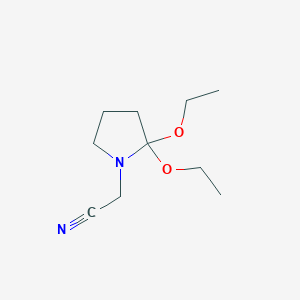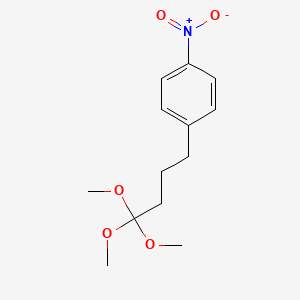
1-Nitro-4-(4,4,4-trimethoxybutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(4,4,4-trimethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 4,4,4-trimethoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid. The 4,4,4-trimethoxybutyl group can be attached via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles (e.g., halogens, sulfonyl chlorides) in the presence of catalysts.
Major Products Formed:
Reduction: Formation of 1-amino-4-(4,4,4-trimethoxybutyl)benzene.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Substitution: Formation of meta-substituted derivatives of the original compound.
Scientific Research Applications
1-Nitro-4-(4,4,4-trimethoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 1-Nitro-4-(4-nitrobenzyl)dithio)methyl)benzene
- 1-tert-Butyl-4-nitrobenzene
- 1-Ethoxy-4-nitrobenzene
Comparison: 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene is unique due to the presence of the 4,4,4-trimethoxybutyl group, which imparts distinct steric and electronic properties compared to other nitrobenzene derivatives.
Properties
CAS No. |
93846-36-7 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-nitro-4-(4,4,4-trimethoxybutyl)benzene |
InChI |
InChI=1S/C13H19NO5/c1-17-13(18-2,19-3)10-4-5-11-6-8-12(9-7-11)14(15)16/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
KQKAXRJFTDNYGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


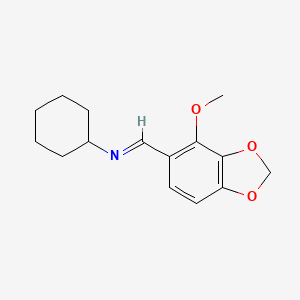
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)


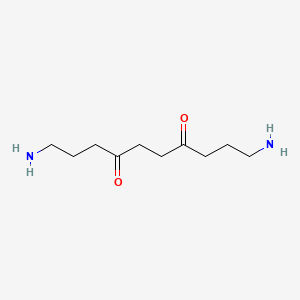
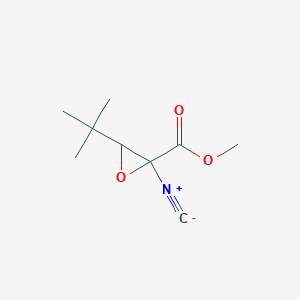
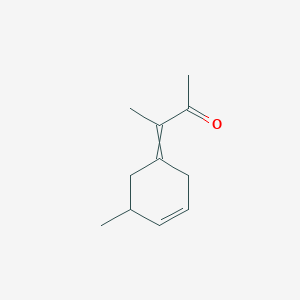
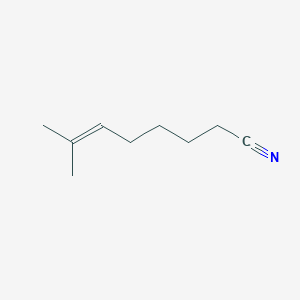
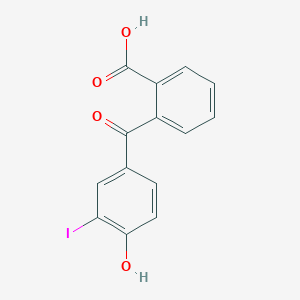
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
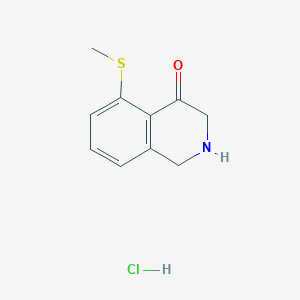
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
